molecular formula C7H13NO3 B3366587 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester CAS No. 1391022-27-7

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester

Cat. No.: B3366587
CAS No.: 1391022-27-7
M. Wt: 159.18 g/mol
InChI Key: JJZWCIAFEWQDBH-UHFFFAOYSA-N
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Description

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It is known for its unique structure, which includes an amino group, a hydroxymethyl group, and a pent-4-enoic acid methyl ester moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is not specified in the available resources. It’s possible that its mechanism of action depends on the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester are not detailed in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the use and study of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester are not specified in the available resources. It’s possible that future research could explore its potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-hydroxymethyl-pent-4-enoic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often include a temperature range of 0-50°C and a reaction time of 1-24 hours, depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-2-(hydroxymethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZWCIAFEWQDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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